molecular formula C9H15N3O2S B12338326 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI)

1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI)

Cat. No.: B12338326
M. Wt: 229.30 g/mol
InChI Key: YQPIMJFHCWZXTC-MLWJPKLSSA-N
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Description

1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- (9CI) is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring, a propanoic acid chain, and a thioxo group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- typically involves multiple steps, including the formation of the imidazole ring and the introduction of the thioxo group. Common synthetic routes may include:

    Cyclization reactions: Formation of the imidazole ring through cyclization of appropriate precursors.

    Thioxo group introduction: Incorporation of the thioxo group using sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the imidazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced imidazole derivatives.

    Substitution products: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the thioxo group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-propanoic acid: A simpler derivative without the thioxo group.

    4-Imidazoleacetic acid: Contains an acetic acid chain instead of a propanoic acid chain.

    4-Imidazolecarboxylic acid: Features a carboxylic acid group directly attached to the imidazole ring.

Uniqueness

1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- is unique due to the presence of the thioxo group and the specific arrangement of functional groups. This unique structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,5-dihydroimidazol-5-yl)propanoate

InChI

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5-7H,4H2,1-3H3,(H,11,15)/t6?,7-/m0/s1

InChI Key

YQPIMJFHCWZXTC-MLWJPKLSSA-N

Isomeric SMILES

CN(C)[C@@H](CC1C=NC(=S)N1)C(=O)OC

Canonical SMILES

CN(C)C(CC1C=NC(=S)N1)C(=O)OC

Origin of Product

United States

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